molecular formula C6H10O2 B043119 trans-2-Hexenoic acid CAS No. 13419-69-7

trans-2-Hexenoic acid

Cat. No.: B043119
CAS No.: 13419-69-7
M. Wt: 114.14 g/mol
InChI Key: NIONDZDPPYHYKY-SNAWJCMRSA-N
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Description

trans-2-Hexenoic acid: is an organic compound with the molecular formula C6H10O2. It is a carboxylic acid with a double bond between the second and third carbon atoms in the trans configuration. This compound is known for its pleasant fatty characteristic and long-lasting odor, often found in various natural sources such as Japanese peppermint oil, apple, banana, bilberry, guava, pork fat, white wine, tea, starfruit, loquat, and loganberry .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Hexenoic acid can be synthesized through the condensation of butyraldehyde with malonic acid . The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation process, followed by acidification to yield the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: trans-2-Hexenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexanoic acid.

    Reduction: It can be reduced to form hexanoic acid or hexanol.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Hexanoic acid.

    Reduction: Hexanoic acid or hexanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: trans-2-Hexenoic acid is used in the synthesis of various organic compounds, including antitumor dehydroepiandrosterone derivatives and phosphatase 1B inhibitors .

Biology: It is studied for its role in biological systems, particularly in the context of its presence in natural sources and its potential biological activities.

Medicine: Recent research has demonstrated the antiviral properties of this compound against Coxsackievirus B and Enterovirus A71, making it a potential candidate for antiviral drug development .

Industry: this compound is used in the flavor and fragrance industry due to its pleasant odor. It is also employed in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

  • trans-3-Hexenoic acid
  • 2-Octenoic acid
  • 2-Pentenoic acid
  • 4-Hexen-1-ol

Comparison: trans-2-Hexenoic acid is unique due to its specific double bond configuration and its distinct odor profile. Compared to similar compounds like trans-3-Hexenoic acid and 2-Octenoic acid, this compound has a more pronounced fatty characteristic and longer-lasting odor . Additionally, its antiviral properties further distinguish it from other related compounds .

Properties

IUPAC Name

(E)-hex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONDZDPPYHYKY-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884601
Record name 2-Hexenoic acid, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

217.00 °C. @ 760.00 mm Hg
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13419-69-7, 1191-04-4, 1289-40-3
Record name trans-2-Hexenoic acid
Source CAS Common Chemistry
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Record name 2-Hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexenoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, (2E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexenoic acid, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

28.00 to 34.00 °C. @ 760.00 mm Hg
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trans-2-hexenoic acid?

A1: The molecular formula of this compound is C6H10O2, and its molecular weight is 114.14 g/mol.

Q2: What is the crystal structure of this compound?

A2: The crystal structure of this compound reveals carboxylic acid inversion dimers linked by pairs of O—H⋯O hydrogen bonds. The molecules arrange themselves in layers of these acid dimers. Notably, all non-hydrogen atoms within the molecule lie almost on the same plane. []

Q3: Is this compound soluble in water?

A3: While its solubility in water is limited, it can be found in aqueous environments like oil-in-water emulsions. Interestingly, its partitioning within these emulsions doesn't strictly correlate with its hydrophobicity. []

Q4: How stable is this compound in oil-in-water emulsions?

A4: In oil-in-water emulsions, this compound tends to oxidize to (E)-hex-2-enoic acid in the presence of water. Research suggests that this acid may also form adducts with proteins present in the emulsion. []

Q5: What are the potential antiviral properties of this compound?

A5: Research suggests that this compound exhibits antiviral activity against Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71). It appears to act by inhibiting viral entry into host cells. []

Q6: Can this compound be used as a solvent additive in polymer solar cells?

A6: Yes, this compound and its longer-chain analogs show promise as solvent additives in polymer-polymer non-fullerene solar cells. They can enhance phase segregation in the blend film, leading to improved power conversion efficiency. []

Q7: What is the role of this compound in the flavor of black tea?

A7: this compound is a component of the acidic fraction of black tea's essential oil, contributing to its characteristic odor and flavor profile. The concentration of this compound, along with other volatile compounds, changes during the manufacturing process of black tea, impacting its final flavor. [, , ]

Q8: Has this compound been studied for its potential in treating myeloma?

A8: Certain derivatives of this compound, such as 2-(N′-Fluoren-9-ylidene-hydrazino)-5,5-dimethyl-4-oxo-hex-2-enoic acid methyl ester, have been investigated for their anti-carcinogenic activity against human myeloma. []

Q9: Are there any known biological pathways involving this compound?

A9: this compound is implicated in the camphor degradation pathway of Rhodococcus sp. NCIMB 9784. Specifically, it's believed to be involved in the formation of 3,4,4-trimethyl-5-oxo-trans-2-hexenoic acid, an intermediate isolated from the fermentation broth of camphor-grown cells. []

Q10: Have there been any computational studies on this compound?

A10: Yes, molecular docking studies have been performed using this compound and related compounds to assess their potential as substrates for enzymes like N-ethylmaleimide reductase and Old Yellow Enzyme 1. []

Q11: How does modifying the structure of this compound impact its activity?

A11: Adding a benzo[d][1,3]dioxol-5-ylmethylene group to EPA, a derivative of this compound, and conjugating it with β(3,3)-Pip-OH resulted in a compound (BC06) with enhanced anti-invasive activity against human pancreatic carcinoma. []

Q12: What is known about the safety of this compound?

A12: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound for its use as a fragrance ingredient. [, ]

Q13: Are there any known toxicological concerns with this compound?

A13: While this compound is generally considered safe for its intended applications, specific toxicological data should be consulted for detailed information.

Q14: What analytical methods are used to study this compound?

A14: Common analytical methods used to identify and quantify this compound include gas chromatography (GC) [, , ], mass spectrometry (MS) [, , ], and nuclear magnetic resonance (NMR) spectroscopy [].

Q15: Are there any known alternatives or substitutes for this compound?

A15: The choice of alternatives depends on the specific application. For instance, other alkenyl carboxylic acids have been explored as potential substitutes for this compound in polymer solar cells. []

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